
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid” is a compound with the molecular formula C19H17NO4 . It’s also known by other names such as “1-Fmoc-2-azetidinecarboxylic acid”, “Fmoc-L-Azetidine-2-carboxylicacid”, and "1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid" .
Molecular Structure Analysis
The InChI code for “1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid” is 1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) . The Canonical SMILES is C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid” is 323.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass is 323.11575802 g/mol .
Scientific Research Applications
Synthesis and Chemical Properties
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid has been synthesized through various chemical reactions, demonstrating its potential in chemical synthesis and modification. For instance, it can be prepared from 3-bromopyruvic acid and amino compounds, showing its versatility in organic synthesis (Le & Goodnow, 2004).
Photophysical Properties
- The compound shows promise in photophysical applications. Research on similar fluorene derivatives indicates their utility in creating blue emissive materials, useful in light-emitting diode (LED) technology and photonic devices (Athira, Meerakrishna & Shanmugam, 2020).
Biochemical Applications
- In biochemistry, this compound plays a role in the synthesis of amino acids and peptides, contributing to the development of new pharmaceuticals and biochemical tools. The fluorene moiety is often used in protecting groups for amino acids in peptide synthesis (Yamada, Hashizume & Shimizu, 2008).
Photocatalysis
- Its derivatives are utilized in photocatalysis, aiding in novel synthetic pathways for organic compounds. For example, fluorene derivatives have been used as photocatalysts in the decarboxylative cross-coupling reaction of amino acids (Chen, Lu & Wang, 2019).
Biological Imaging
- Fluorene derivatives have also been investigated for their potential in biological imaging, particularly in the development of integrin-targeting probes for cell imaging (Morales et al., 2010).
Drug Development
- Furthermore, fluorene-based compounds have applications in drug development, including the synthesis of novel histidine derivatives for biomolecule labelling (van Staveren et al., 2004).
Material Science
- In material science, fluorene derivatives contribute to the development of solution-processable multifunctional materials, particularly in the creation of high-performance organic LEDs (Ye et al., 2010).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-11-22(20(24)25)13-23(14-22)21(26)27-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19H,1,11-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJISUXOIXPLULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

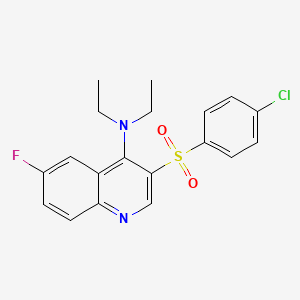

![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425644.png)
![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)
![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)
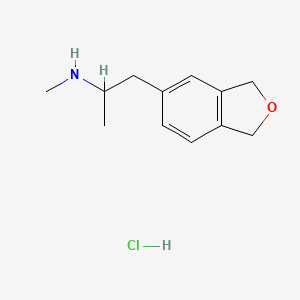
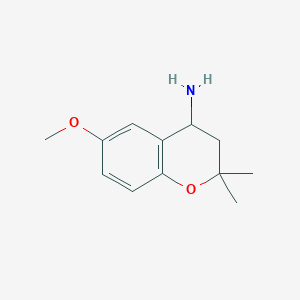
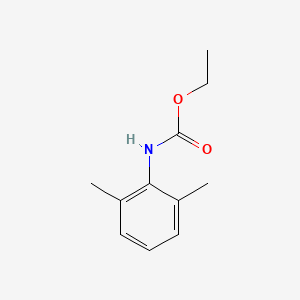
![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2425656.png)
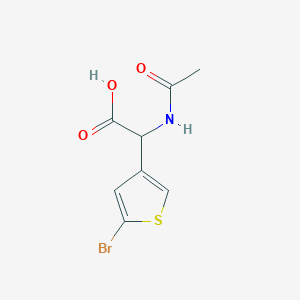
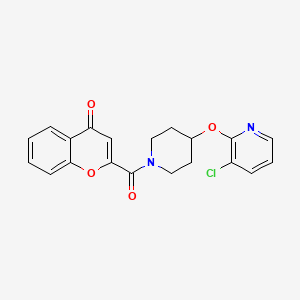
![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)